9-Trityladenine
Description
9-Trityladenine is a purine derivative characterized by a trityl (triphenylmethyl) group substituted at the N9 position of adenine. This modification significantly alters its physicochemical properties, including lipophilicity and steric bulk, which influence its metabolic behavior and interactions with enzymes such as cytochrome P-450 (P-450) . Unlike smaller 9-substituted adenines (e.g., 9-methyladenine or 9-ethyladenine), the bulky trityl group introduces steric hindrance, preventing metabolic N-oxidation despite its high lipophilicity .
Properties
CAS No. |
21802-46-0 |
|---|---|
Molecular Formula |
C24H19N5 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
9-tritylpurin-6-amine |
InChI |
InChI=1S/C24H19N5/c25-22-21-23(27-16-26-22)29(17-28-21)24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,(H2,25,26,27) |
InChI Key |
KZVVLISYICITEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C(N=CN=C54)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent at the N9 position critically determines the behavior of adenine derivatives. Below is a comparative analysis of key compounds:
Key Observations :
Metabolic Behavior
- N-Oxidation : Only 9-benzyladenine and 9-benzhydryladenine form 1-N-oxide metabolites. The trityl group in this compound blocks access to the enzyme’s active site, preventing oxidation despite favorable lipophilicity .
- Conformational Analysis : Molecular modeling and NMR studies reveal that 9-benzyl- and 9-benzhydryladenines adopt conformations compatible with P-450 binding. In contrast, this compound’s trityl group creates steric crowding near the 2-position, disrupting enzyme-substrate interactions .
Research Implications
The unique properties of this compound make it a valuable tool for studying steric and electronic effects in enzyme-substrate interactions. Its resistance to N-oxidation highlights the importance of substituent size in drug metabolism, offering insights for designing metabolically stable purine-based therapeutics.
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